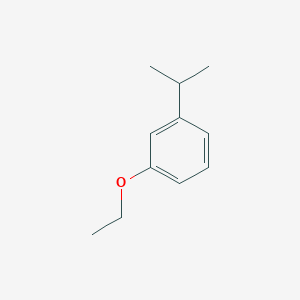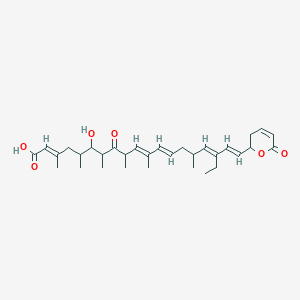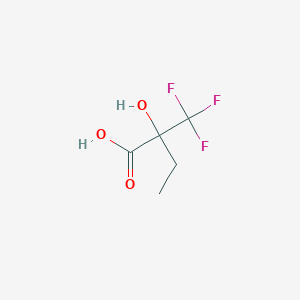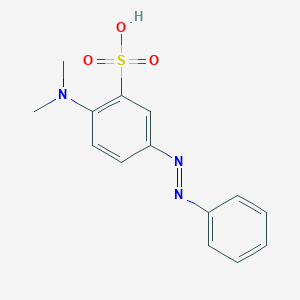
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin is a complex organic compound . It is available from various suppliers, including TCI America .
Molecular Structure Analysis
The molecular formula of this compound is C44H2F28N4 . It has a complex structure with multiple fluorine and phenyl groups attached to a porphyrin core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1118.483 g/mol .Wissenschaftliche Forschungsanwendungen
Photosensitive Organic Compounds
OF-TPP is a photosensitive organic compound . It has high light absorption properties and can absorb strong light in the visible and near-infrared regions . This makes it suitable for use in photosensitive devices and materials.
Photovoltaic Devices
OF-TPP can be used as a photosensitive dye in photovoltaic devices . Its strong light absorption ability can enhance the efficiency of light-electricity conversion, making it a promising material for solar cells and other photovoltaic devices.
Photoresist Materials
The photosensitive properties of OF-TPP also make it a good candidate for photoresist materials . These materials are widely used in the fabrication of microelectronic devices, where they allow for precise patterning of the device structure.
Photocatalysis
OF-TPP can be used in photocatalysis . Its ability to absorb light and generate excited states can be utilized to drive chemical reactions, making it useful in various photocatalytic applications such as water splitting, CO2 reduction, and organic synthesis.
Metal Ion Detection
OF-TPP can be used as a ligand for metal ions . It can form complexes with various metal ions, which can then be detected by changes in its optical properties. This makes it useful for the detection and purification of metal ions.
Synthesis of Functional Metal Complexes
OF-TPP can be used as a ligand to synthesize functional metal complexes . These complexes can have various applications, including catalysis, magnetism, and luminescence.
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin can be achieved through a multistep reaction pathway that involves the use of appropriate starting materials and reagents. The key steps involve the synthesis of intermediate compounds that are subsequently used to form the final product.", "Starting Materials": [ "2,3,4,5,6-pentafluorobenzaldehyde", "pyrrole", "magnesium", "copper(II) acetate", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "nitric acid", "sulfuric acid", "fluorine gas" ], "Reaction": [ "Step 1: Synthesis of 5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin by reacting 2,3,4,5,6-pentafluorobenzaldehyde with pyrrole in the presence of magnesium and copper(II) acetate as catalysts.", "Step 2: Halogenation of the porphyrin ring by treating the intermediate product with a mixture of acetic acid and hydrogen peroxide, followed by treatment with sodium hydroxide.", "Step 3: Nitration of the intermediate product with nitric acid in the presence of sulfuric acid to introduce nitro groups on the phenyl rings.", "Step 4: Fluorination of the intermediate product with fluorine gas to introduce fluorine atoms on the phenyl rings.", "Step 5: Reduction of the intermediate product with hydrogen gas in the presence of palladium on carbon to form the final product, 2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin." ] } | |
CAS-Nummer |
121399-88-0 |
Produktname |
2,3,7,8,12,13,17,18-Octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |
Molekularformel |
C44H2F28N4 |
Molekulargewicht |
1118.5 g/mol |
IUPAC-Name |
2,3,7,8,12,13,17,18-octafluoro-5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H2F28N4/c45-9-1(10(46)18(54)25(61)17(9)53)5-37-29(65)31(67)39(73-37)6(2-11(47)19(55)26(62)20(56)12(2)48)41-33(69)35(71)43(75-41)8(4-15(51)23(59)28(64)24(60)16(4)52)44-36(72)34(70)42(76-44)7(40-32(68)30(66)38(5)74-40)3-13(49)21(57)27(63)22(58)14(3)50/h73-74H |
InChI-Schlüssel |
BVYJQIBTXOTRJZ-UHFFFAOYSA-N |
SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |
Kanonische SMILES |
C1(=C2C(=C(C(=C(C3=NC(=C(C4=NC(=C(C5=C(C(=C1N5)F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C(=C4F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C(=C3F)F)C8=C(C(=C(C(=C8F)F)F)F)F)N2)F)F)C9=C(C(=C(C(=C9F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Trimethylsilyl)methyl]benzotriazole](/img/structure/B54929.png)
![5,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8(4H)-one](/img/structure/B54930.png)

![3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione](/img/structure/B54934.png)


![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)
